(4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

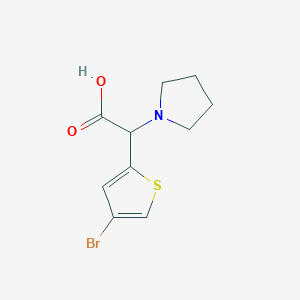

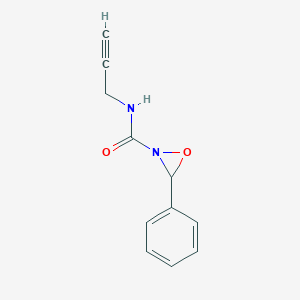

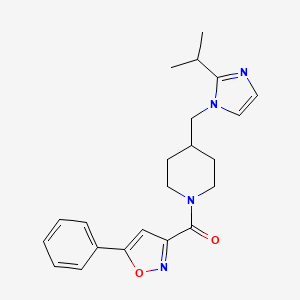

“(4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This compound has a molecular formula of C10H12BrNO2S . It’s worth noting that pyrrolidine is a common scaffold in medicinal chemistry, often used to create compounds for the treatment of various diseases .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a bromothiophene group, and an acetic acid moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “(4-Bromo-2-thienyl)(pyrrolidin-1-yl)acetic acid hydrochloride” are not detailed in the sources retrieved, compounds containing a pyrrolidine ring can undergo various chemical reactions. For instance, protodeboronation of alkyl boronic esters is a known reaction involving pyrrolidine .Aplicaciones Científicas De Investigación

Organic Acids in Industrial Applications

Organic acids, such as acetic acid, have been extensively reviewed for their roles in acidizing operations within oil and gas sectors. These acids offer alternatives to more corrosive options like hydrochloric acid (HCl) for formation damage removal, dissolution activities, and other acidizing jobs due to their less corrosive nature and effective performance in high-temperature applications. Formic, acetic, citric, and lactic acids are highlighted for their applications, including their use in dissolving drilling mud filter cakes and as iron sequestering agents (Alhamad et al., 2020).

Thiophene Analogues in Toxicity Studies

Thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, underscoring the importance of structural analogues in assessing chemical safety. These studies provide insights into the reactivity and biological effects of thiophene-containing compounds, which are relevant for understanding the behavior of thiophene derivatives in biological systems (Ashby et al., 1978).

Pyrrolidine as a Scaffold in Drug Discovery

Pyrrolidine rings are widely used in medicinal chemistry due to their favorable pharmacokinetic properties and role in enhancing stereochemistry and three-dimensional coverage of molecules. Compounds featuring the pyrrolidine scaffold have been identified for their selectivity towards various biological targets, offering a versatile foundation for novel therapeutics. This underscores the potential of pyrrolidin-1-yl derivatives in contributing to the development of new drugs (Li Petri et al., 2021).

Propiedades

IUPAC Name |

2-(4-bromothiophen-2-yl)-2-pyrrolidin-1-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-7-5-8(15-6-7)9(10(13)14)12-3-1-2-4-12/h5-6,9H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACUVIZNGHOHTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC(=CS2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2559190.png)

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)

![3-[(4-Ethoxyphenoxy)methyl]aniline](/img/structure/B2559199.png)

![1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2559206.png)